molecular formula C12H16O2 B11958444 Methyl 2-methyl-2-phenylbutanoate

Methyl 2-methyl-2-phenylbutanoate

Cat. No.: B11958444
M. Wt: 192.25 g/mol
InChI Key: POYRKQFTRHJTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-2-phenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H16O2 and is known for its unique structural properties, which include a phenyl group attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-phenylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methyl-2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-phenylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The primary products are alcohols.

    Substitution: The products vary depending on the substituent introduced but can include various functionalized esters or alcohols.

Scientific Research Applications

Methyl 2-methyl-2-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism by which methyl 2-methyl-2-phenylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis is a key step in the metabolism and detoxification of ester compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-phenylbutanoate
  • Ethyl 2-phenylbutanoate
  • Methyl 2-methylbutanoate

Uniqueness

Methyl 2-methyl-2-phenylbutanoate is unique due to the presence of both a phenyl group and a methyl group on the butanoate ester. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications where specific reactivity or fragrance characteristics are desired.

Properties

IUPAC Name

methyl 2-methyl-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-12(2,11(13)14-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYRKQFTRHJTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.